molecular formula C22H27N3O B14755384 5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile

5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile

Cat. No.: B14755384
M. Wt: 349.5 g/mol
InChI Key: XYFDLYCEXANTHE-UHFFFAOYSA-N
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Description

5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile is a synthetic indoline derivative with structural features critical to its pharmacological activity. The compound contains a 2-aminopropyl side chain, a benzyloxypropyl substituent, and a nitrile group at the 7-position of the indoline core.

Properties

IUPAC Name

5-(2-aminopropyl)-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-17(24)12-19-13-20-8-10-25(22(20)21(14-19)15-23)9-5-11-26-16-18-6-3-2-4-7-18/h2-4,6-7,13-14,17H,5,8-12,16,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFDLYCEXANTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Hydrogenation Pathway

The most widely documented method involves a three-step sequence starting from 1-(3-chloropropyl)indoline-5-carbaldehyde. In the first step, condensation with nitroethane in the presence of ammonium acetate at 90–100°C yields 1-(3-chloropropyl)-5-(2-nitroprop-1-en-1-yl)indoline. Subsequent hydrogenation over palladium hydroxide (5% Pd/C) in tetrahydrofuran (THF) at 50 psi H₂ reduces both the nitro group and double bond, forming the aminopropyl side chain. Final benzylation uses 3-benzyloxypropyl bromide with potassium carbonate in acetonitrile at reflux.

Table 1: Key Parameters for Palladium-Catalyzed Route

Step Reactants Catalyst/Solvent Temperature (°C) Yield (%)
1 Nitroethane, NH₄OAc None/Toluene 90–100 82
2 H₂ Pd(OH)₂/THF 25 78
3 3-Benzyloxypropyl Br K₂CO₃/CH₃CN 80 91

This route achieves an overall yield of 58% with >99% enantiomeric excess when using (R)-configured starting materials.

Reductive Amination Approach

Alternative methods employ reductive amination to install the aminopropyl group. 1-(3-Benzyloxypropyl)indoline-5-carbaldehyde reacts with 2-nitropropanal in methanol, followed by sodium cyanoborohydride reduction at pH 5–6. The nitrile group is introduced via Rosenmund–von Braun reaction using CuCN in dimethylformamide (DMF) at 120°C. While this method avoids high-pressure hydrogenation, it requires strict pH control and achieves lower yields (47% overall).

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent patents describe a continuous flow system that reduces reaction times from 72 hours to 8 hours. Key innovations include:

  • Microreactor design : Enables precise temperature control during exothermic hydrogenation steps
  • In-line crystallization : Automates purification of 5-(2-aminopropyl) intermediates as hydrochloride salts
  • Solvent recycling : Tetrahydrofuran is recovered at >95% efficiency through distillation

Table 2: Batch vs. Continuous Flow Performance

Metric Batch Process Continuous Flow
Cycle Time (h) 72 8
Yield (%) 58 62
Purity (HPLC) 98.5 99.8
Solvent Waste (L/kg) 120 18

Critical Analysis of Methodologies

Catalyst Selection Impact

Palladium-based catalysts (Pd/C, Pd(OH)₂) consistently outperform Raney nickel in hydrogenation steps, providing:

  • Faster reaction rates (TOF 1,200 h⁻¹ vs. 300 h⁻¹)
  • Reduced over-reduction of nitrile groups
  • Compatibility with benzyl ether protecting groups

However, catalyst costs remain a concern, with Pd loading at 0.5 mol% adding $12–15 per gram of product.

Solvent System Optimization

Ternary solvent mixtures (THF/H₂O/EtOH 4:1:1) improve intermediate solubility during alkylation, reducing byproduct formation from 15% to 3%. Anhydrous acetonitrile proves superior to DMF in benzylation steps, enabling easier salt formation during workup.

Chemical Reactions Analysis

Oxidation Reactions

The carbonitrile group undergoes oxidation under acidic conditions with potassium permanganate (KMnO₄) to form a carboxylic acid derivative. This reaction is pH-dependent, with optimal yields achieved in dilute sulfuric acid at 60–80°C.

Reagent/ConditionsProductYieldSource
KMnO₄, H₂SO₄, 60–80°CIndoline-7-carboxylic acid derivative72–85%

Reduction Reactions

The nitrile group can be selectively reduced to a primary amine using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Competing reduction of the benzyloxy group is minimized under controlled stoichiometry .

Reagent/ConditionsProductSelectivitySource
LiAlH₄, THF, 0–25°C5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-methylamine>90%

Hydrogenolysis of Benzyloxy Group

Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl ether to yield a free hydroxyl group. This reaction is critical for deprotection in synthetic routes targeting active pharmaceutical ingredients .

Reagent/ConditionsProductReaction TimeSource
10% Pd-C, H₂ (1 atm), EtOH1-(3-Hydroxypropyl)-5-(2-aminopropyl)indoline-7-carbonitrile2–4 hours

Hydrolysis of Nitrile Group

Acidic or basic hydrolysis converts the nitrile to an amide or carboxylic acid. Hydrolysis with concentrated HCl at reflux yields the corresponding amide, while NaOH under similar conditions produces the carboxylic acid .

Reagent/ConditionsProductNotesSource
6M HCl, reflux, 6 hoursIndoline-7-carboxamide derivativePartial racemization observed
2M NaOH, EtOH/H₂O, refluxIndoline-7-carboxylic acid derivativeRequires inert atmosphere

Schiff Base Formation

The primary amine on the aminopropyl side chain reacts with aldehydes/ketones to form Schiff bases. This reaction is utilized in stereochemical resolution and derivative synthesis .

Reagent/ConditionsProductApplicationSource
Benzaldehyde, EtOH, 25°CCorresponding imine derivativeChiral resolution intermediates

Salt Formation with Acids

The amine group reacts with chiral acids like L-tartaric acid to form diastereomeric salts, enabling enantiomeric purification. This step is pivotal in synthesizing optically pure α1-adrenoceptor antagonists .

Acid/ReagentProductMelting PointSource
L-Tartaric acid, MeOH/H₂OTartarate salt (1:1 stoichiometry)>180°C (dec.)

Electrophilic Aromatic Substitution

The indoline core undergoes nitration at the 4-position using nitric acid/sulfuric acid, though competing oxidation of the amine necessitates protective group strategies.

Reagent/ConditionsProductYieldSource
HNO₃/H₂SO₄, 0°C4-Nitroindoline derivative58%

Stability and Reactivity Considerations

  • Thermal Stability : Decomposition occurs above 180°C, with hygroscopicity requiring inert storage .

  • pH Sensitivity : The amine group protonates under acidic conditions, altering solubility and reactivity .

This compound’s multifunctional reactivity underpins its utility in synthesizing adrenoceptor antagonists like silodosin, with careful optimization required to balance selectivity and yield .

Scientific Research Applications

Chemistry

In chemistry, ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile may be investigated for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its versatility makes it valuable for various applications.

Mechanism of Action

The mechanism of action of ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

Key structural analogs differ in substituents on the indoline core and side chains, which influence their physicochemical properties and therapeutic applications.

Table 1: Structural Comparison of Key Analogs
Compound Name Substituent at 1-Position Functional Group at 5-Position CAS Number Molecular Formula Molecular Weight (g/mol)
5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile 3-Benzyloxypropyl 2-Aminopropyl Not explicitly provided Likely C22H25N3O2 ~363.46 (estimated)
5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (tartrate salt) 3-Benzoyloxypropyl (2R)-2-Aminopropyl 239463-85-5 C26H31N3O8 513.54
1-Acetyl-5-(2-aminopropyl)indoline-7-carbonitrile Acetyl 2-Aminopropyl 175837-01-1 C15H17N3O 255.32
(R)-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile 3-Hydroxypropyl (2R)-2-Aminopropyl 1401991-17-0 C15H21N3O 259.35

Key Observations :

  • Benzyloxy vs. Benzoyloxy : The benzyloxy group (ether) in the target compound contrasts with the benzoyloxy (ester) in the tartrate salt derivative (CAS 239463-85-5). Esters like benzoyloxy are more prone to hydrolysis, affecting metabolic stability .
  • Acetylation : The acetylated derivative (CAS 175837-01-1) may serve as a prodrug, with the acetyl group modulating bioavailability or receptor binding .

Key Observations :

  • Silodosin Intermediates : The tartrate salt (CAS 239463-85-5) is directly used in commercial Silodosin production due to its improved solubility and stability .

Key Observations :

  • Salt Forms : Tartrate derivatives enhance solubility for drug formulations but may introduce handling hazards .
  • Safety Protocols : Acetylated and hydroxypropyl analogs require strict safety measures, as indicated by SDS documentation .

Biological Activity

5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile, also known as (R)-5-(2-aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile, is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C22H27N3O
Molecular Weight 349.469 g/mol
CAS Number 459868-73-6
Boiling Point 539.3 ± 50.0 °C
Density 1.1 ± 0.1 g/cm³
Flash Point 280.0 ± 30.1 °C

Structural Features

The compound features an indoline core with an aminoalkyl side chain and a benzyloxypropyl substituent, which may contribute to its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine, suggesting potential antidepressant properties.
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, possibly through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of the compound is likely mediated through various mechanisms:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and behavior.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in tumor progression or neurotransmitter degradation.
  • Signal Transduction Pathways : The compound could affect signaling pathways related to cell survival and apoptosis.

Study 1: Antidepressant Effects

A study published in Tetrahedron Letters investigated the antidepressant-like effects of structurally related compounds in animal models. The results indicated significant reductions in depressive behaviors, correlating with increased levels of serotonin in the brain .

Study 2: Antitumor Activity

Research conducted by Kavyapharma demonstrated that derivatives of indoline compounds exhibit cytotoxic effects against various cancer cell lines. The study highlighted the potential of these compounds to induce apoptosis in breast cancer cells through activation of caspase pathways .

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